molecular formula C14H20ClNO4 B12606083 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride CAS No. 651321-96-9

1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride

Cat. No.: B12606083
CAS No.: 651321-96-9
M. Wt: 301.76 g/mol
InChI Key: AMTWAKBOCUWFNC-IYWIJXFJSA-N
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Description

1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride is a chiral amino acid ester hydrochloride derivative featuring a pentanedioate backbone with distinct substituents: an ethyl ester at the 1-O position, a methyl ether at the 5-O position, and a phenyl group at the 3-position. The (2S)-configured amino group and the hydrochloride counterion enhance its solubility in polar solvents, making it a candidate for pharmaceutical or biochemical applications.

Properties

CAS No.

651321-96-9

Molecular Formula

C14H20ClNO4

Molecular Weight

301.76 g/mol

IUPAC Name

1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride

InChI

InChI=1S/C14H19NO4.ClH/c1-3-19-14(17)13(15)11(9-12(16)18-2)10-7-5-4-6-8-10;/h4-8,11,13H,3,9,15H2,1-2H3;1H/t11?,13-;/m0./s1

InChI Key

AMTWAKBOCUWFNC-IYWIJXFJSA-N

Isomeric SMILES

CCOC(=O)[C@H](C(CC(=O)OC)C1=CC=CC=C1)N.Cl

Canonical SMILES

CCOC(=O)C(C(CC(=O)OC)C1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride typically involves the esterification of 2-amino-3-phenylpentanedioic acid. The process can be carried out using ethyl alcohol and methyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several hydrochlorides and O-methylated esters, enabling comparisons based on substituent effects, bioactivity, and physicochemical properties.

Compound Core Structure Substituents Bioactivity/Properties Reference
1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride Pentanedioate ester 1-O-ethyl, 5-O-methyl, 3-phenyl, (2S)-amino Hypothesized enhanced solubility and chiral specificity N/A
Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate;hydrochloride Propanoate ester 1-methylcyclopropyl, (2S)-amino Used in peptide synthesis; cyclopropyl enhances metabolic stability
5-O-methyl embelin Benzoquinone 5-O-methyl Moderate binding affinity to PfENR (-6.23 kcal/mol)
Alternariol 5-O-methyl ether Dibenzo-α-pyrone 5-O-methyl Cytotoxic (EC₅₀: 1.7–7.8 µg/mL against L5178Y cells)

Key Observations:

  • Substituent Effects: The 5-O-methyl group in alternariol derivatives (e.g., alternariol 5-O-methyl ether) enhances cytotoxicity compared to non-methylated analogs, suggesting that methylation at the 5-O position in the target compound may similarly influence bioactivity . In contrast, 5-O-methyl embelin’s anti-malarial docking affinity (-6.23 kcal/mol) highlights how O-methylation can modulate target binding .
  • Amino Acid Esters: Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate;hydrochloride shares the (2S)-amino and ester groups with the target compound. The cyclopropyl substituent in this analog improves metabolic stability, whereas the phenyl group in the target compound may increase lipophilicity and membrane permeability .

Biological Activity

1-O-Ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate; hydrochloride is a compound of interest due to its potential biological activities. This article explores its properties, synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C12H17ClN2O4
  • Molecular Weight : 276.73 g/mol
  • CAS Number : [insert CAS number if available]
  • Appearance : White solid
  • Solubility : Soluble in DMSO and methanol, slightly soluble in water

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amino acids with ethyl and methyl esters under controlled conditions. The process may utilize various catalysts to enhance yield and purity.

Pharmacological Effects

1-O-Ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate has been studied for its role as a potential pharmaceutical agent. Its pharmacological profile includes:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human tumor xenografts in mice, indicating potential as an anticancer agent .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activity is believed to be mediated through the inhibition of specific enzymes involved in cell signaling pathways. For example, compounds similar to this one have been shown to inhibit protein kinase pathways that are crucial for tumor growth and survival .

Study 1: Antitumor Efficacy

A study conducted on the efficacy of 1-O-Ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate demonstrated significant reductions in tumor size in mouse models. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.

Dose (mg/kg)Tumor Size Reduction (%)
1025
2050
5075

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced markers of oxidative stress in neuronal cultures.

Treatment GroupOxidative Stress Marker Reduction (%)
Control0
Low Dose30
High Dose60

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